7-甲氧基-1-苯并呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

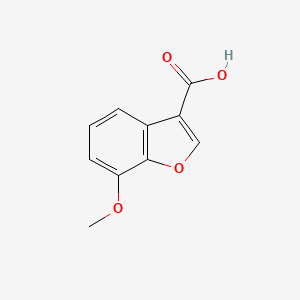

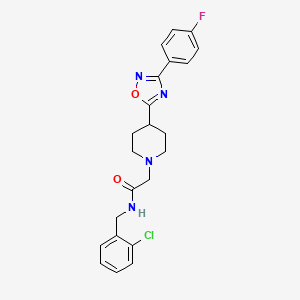

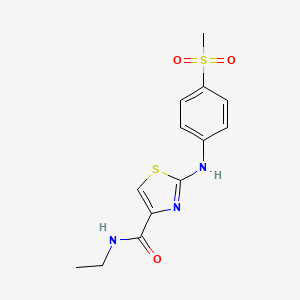

7-Methoxy-1-benzofuran-3-carboxylic acid (MBC) is a chemical compound with a benzofuran skeleton and a methoxy group at position 7 of the molecule. Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Recent progress in the development of heterocyclization methods has led to derivatives of benzofuran-3-carboxylic esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis

The molecular formula of 7-Methoxy-1-benzofuran-3-carboxylic acid is C10H8O4. The benzofuran fragment is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds have attracted significant attention due to their biological activities and potential applications as drugs . The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry .Physical And Chemical Properties Analysis

The molecular weight of 7-Methoxy-1-benzofuran-3-carboxylic acid is 192.17. It is a chemical compound with a benzofuran skeleton and a methoxy group at position 7 of the molecule.科学研究应用

神经保护和抗氧化作用

7-甲氧基-1-苯并呋喃-3-羧酸衍生物已被合成并评估了其神经保护和抗氧化活性。这些衍生物表现出对兴奋性神经元细胞损伤的相当大的保护作用,并且被发现具有有效的抗兴奋性毒性、ROS清除和抗氧化活性。一种衍生物,特别是表现出几乎与美金刚相当的神经保护作用,美金刚是一种众所周知的神经酰胺酸受体拮抗剂。另一种衍生物表现出明显的抗兴奋性毒性作用和清除自由基的能力,并抑制大鼠脑匀浆中的体外脂质过氧化,表明这些化合物作为神经保护和抗氧化疗法的先导化合物的潜力(Jungsook Cho等,2015年)。

杂环化合物合成

使用7-甲氧基-1-苯并呋喃-3-羧酸作为起始原料合成杂环化合物的研究突出了其在创建具有潜在增强生物活性的化合物中的实用性。从2-羧基-7-甲氧基苯并呋喃-3-乙酸合成带有苯并呋喃和吡哒嗪酮或苯并呋喃和吡啶酮部分的不同杂环展示了该化合物在药物化学和药物开发工作中的多功能性(J. Patankar等,2000年)。

光裂解性质

该化合物已被研究对其对1-酰基-7-硝基吲哚啉的光裂解效率的影响,1-酰基-7-硝基吲哚啉是一类可用作羧酸光不稳定前体的化合物。已发现4-甲氧基等取代基显着提高了光解效率,展示了7-甲氧基-1-苯并呋喃-3-羧酸衍生物在开发新的羧酸光不稳定保护基中的潜在应用(G. Papageorgiou和J. Corrie,2000年)。

抗肿瘤和抗菌活性

7-甲氧基-1-苯并呋喃-3-羧酸衍生物已被合成并评估了其潜在的细胞毒性和抗菌活性。某些衍生物对人癌细胞系表现出显着的细胞毒活性,表明它们作为开发新抗癌剂的先导化合物的潜力。此外,卤代和氨基烷基衍生物对革兰氏阳性球菌、革兰氏阴性杆菌和酵母菌的选择性抗菌活性突出了这些化合物所具有的广泛生物活性,进一步强调了它们在药物发现和开发中的重要性(J. Kossakowski等,2005年)。

作用机制

Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies .

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

属性

IUPAC Name |

7-methoxy-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIXZQALKDMTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1-benzofuran-3-carboxylic acid | |

CAS RN |

344287-58-7 |

Source

|

| Record name | 7-methoxy-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)

![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)

![2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2615553.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)

![2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2615559.png)